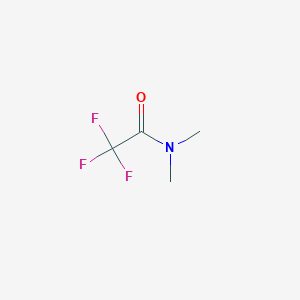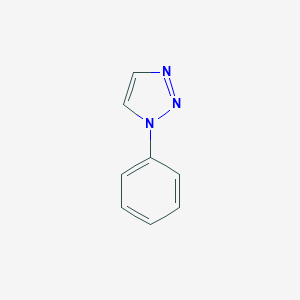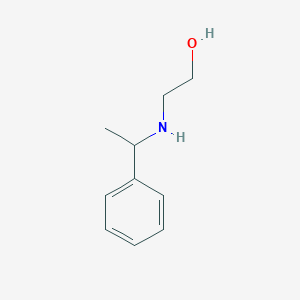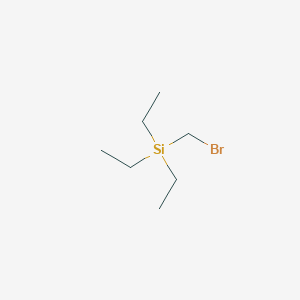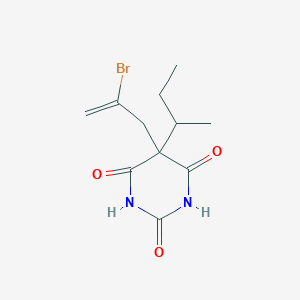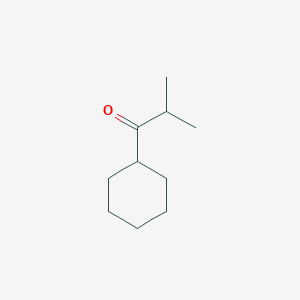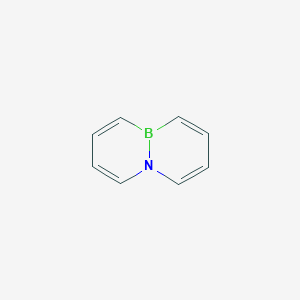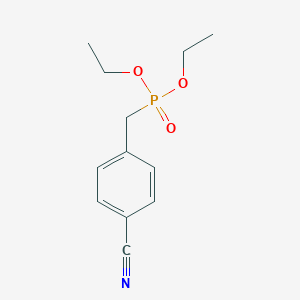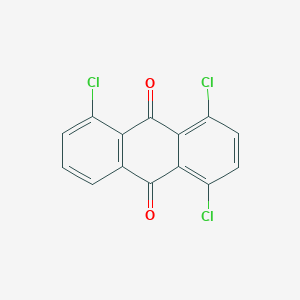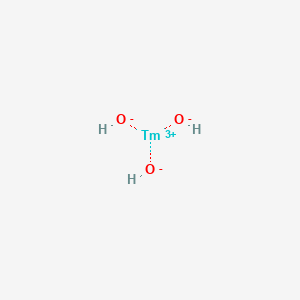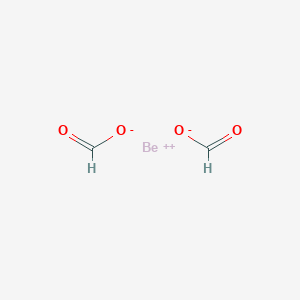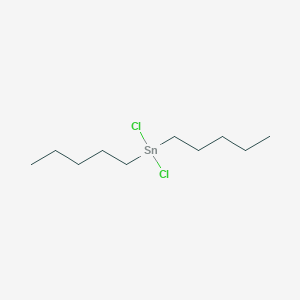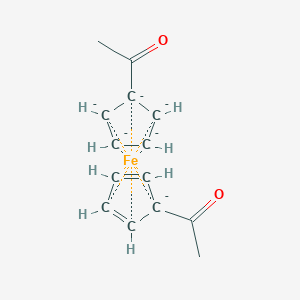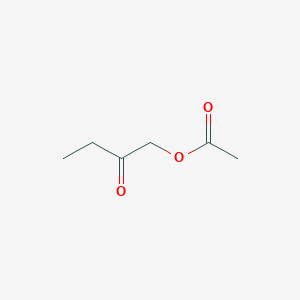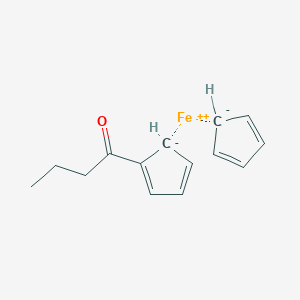
Butyrylferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of butyrylferrocene and similar ferrocene derivatives often involves lithiation followed by electrophilic substitution. For instance, lithiation of 2-pyridylferrocene with n-butyllithium, followed by addition of different electrophiles, yields various substituted ferrocenes, demonstrating the versatility of ferrocene chemistry in the introduction of functional groups including butyryl (Sünkel et al., 2013).
Molecular Structure Analysis
The molecular structure of ferrocene derivatives is crucial in determining their reactivity and properties. X-ray crystallography studies on compounds like 2-pyridylferrocene and its halogenated derivatives reveal insights into the molecular arrangements and bond lengths, providing a foundation for understanding the structural aspects of butyrylferrocene and its interactions (Sünkel et al., 2011).
Chemical Reactions and Properties
Butyrylferrocene participates in various chemical reactions, illustrating the reactivity of ferrocene derivatives. Electrophilic substitution, lithiation, and cyclopalladation reactions are common, enabling the synthesis of complex ferrocene-containing molecules. These reactions not only expand the library of ferrocene derivatives but also allow for the functionalization of ferrocene for various applications (Kasahara et al., 1977).
Physical Properties Analysis
The physical properties of butyrylferrocene, such as solubility, melting point, and crystal structure, are influenced by the butyryl group. These properties are essential for determining the compound's applicability in different fields, such as materials science and catalysis. The analysis of physical properties is often conducted through techniques like X-ray crystallography and NMR spectroscopy.
Chemical Properties Analysis
Butyrylferrocene exhibits unique chemical properties due to the presence of both ferrocene and butyryl moieties. Its redox behavior, for example, is a critical aspect, with ferrocene derivatives known for their reversible oxidation and reduction. The electrochemical studies provide valuable insights into the electron transfer processes, essential for applications in sensing, catalysis, and as redox mediators (Wadhawan et al., 2002).
Wissenschaftliche Forschungsanwendungen
Electrochemical Sensing and Modification
Studies have demonstrated the utility of butyrylferrocene in modifying electrodes to enhance their electrochemical properties. For instance, the voltammetric characteristics of graphite electrodes modified with microdroplets of n-butylferrocene show improved oxidation processes and dissolution behavior, facilitating the development of sensitive electrochemical sensors (Wadhawan et al., 2002). Similarly, carbon ceramic electrodes modified with butyrylferrocene exhibit unique electrochemical behavior, pointing towards applications in robust and efficient sensing devices (Opallo & Saczek-Maj, 2002).
Photocatalysis and Photochemistry
Butyrylferrocene derivatives have shown promise in photocatalysis and photochemistry. For example, the photochemical interaction between ozone and n-butylferrocene has been explored, shedding light on potential applications in environmental remediation and the development of photoresponsive materials (Pinelo & Ault, 2016). This interaction is crucial for understanding the mechanisms of light-induced oxidation processes and their implications for atmospheric chemistry.
Energy Storage and Conversion
Innovative approaches to energy storage and conversion also benefit from the incorporation of butyrylferrocene compounds. Electrocatalytic oxidation studies, utilizing butyrylferrocene-modified electrodes, have revealed potential applications in energy storage devices, where ferrocene acts as a mediator in oxidation-reduction reactions, enhancing the efficiency and capacity of energy storage systems (Rahimpour & Teimuri‐Mofrad, 2020).
Thin Film Fabrication
Butyrylferrocene has been utilized in the deposition of polycrystalline BiFeO3 films via metallorganic chemical vapor deposition, showcasing its role in creating high-performance, ferroelectric, and magnetic materials suitable for high-frequency tunable devices (Singh et al., 2009). This application underscores the potential of butyrylferrocene in the fabrication of advanced materials for electronics and information technology.
Electrochemical Interfaces and Liquid-Liquid Ion Sensors
Further research has demonstrated the application of permethylated ferrocene derivatives, with butyrylferrocene analogs, in creating sophisticated electrochemical interfaces for liquid-liquid ion sensors. These systems offer chemically reversible redox behavior, making them suitable for detecting and measuring ion concentrations across various media (Kelly et al., 2010).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1271-94-9 |
|---|---|
Produktname |
Butyrylferrocene |
Molekularformel |
C14H16FeO 10* |
Molekulargewicht |
256.12 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |
InChI |
InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q2*-1;+2 |
InChI-Schlüssel |
LXGKRVAPVVIDQW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Kanonische SMILES |
CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



